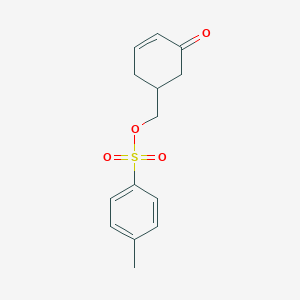
(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexene Ring: Starting from a suitable cyclohexene precursor, the ketone group is introduced via oxidation reactions.
Esterification: The final step involves esterification to form the sulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, while the sulfonate ester can act as a leaving group in substitution reactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Similar in structure but lacks the sulfonate ester group.
Methyl 4-methylbenzenesulfonate: Contains the sulfonate ester but lacks the cyclohexene ring and ketone group.
Uniqueness
(5-Oxocyclohex-3-en-1-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the combination of a cyclohexene ring, a ketone group, and a sulfonate ester
Properties
CAS No. |
106379-29-7 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(5-oxocyclohex-3-en-1-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16O4S/c1-11-5-7-14(8-6-11)19(16,17)18-10-12-3-2-4-13(15)9-12/h2,4-8,12H,3,9-10H2,1H3 |
InChI Key |
OZEZETLXPBOCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)

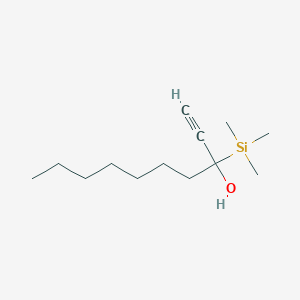
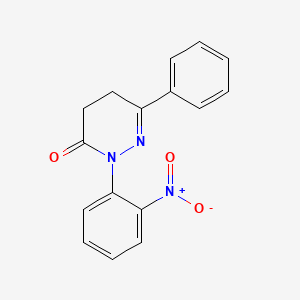

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
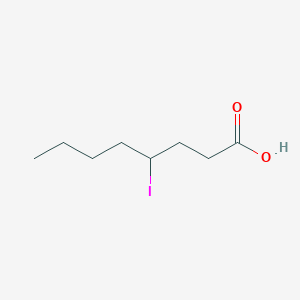
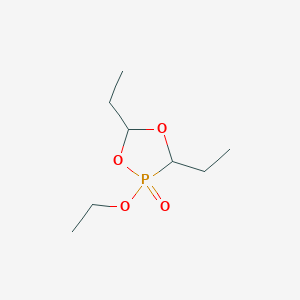

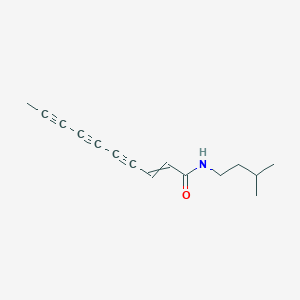
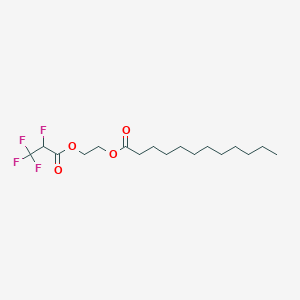
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
